Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate
Overview
Description
Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bisbenzoate is an organic compound with the molecular formula C18H18O6. It is a dimethyl ester derivative of benzoic acid, characterized by the presence of two benzoate groups connected via an ethylene glycol linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bisbenzoate typically involves the esterification of 4,4’-(1,2-ethanediylbis(oxy))dibenzoyl chloride with methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid chloride to the ester.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bisbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bisbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Transesterification: The ester groups can be exchanged with other alcohols to form different esters.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of aqueous acid or base at elevated temperatures.
Transesterification: Catalyzed by acids or bases, often performed under reflux conditions.
Reduction: Requires strong reducing agents like lithium aluminum hydride, usually conducted in anhydrous solvents.
Major Products Formed
Hydrolysis: Produces 4,4’-(1,2-ethanediylbis(oxy))dibenzoyl acid.
Transesterification: Yields various esters depending on the alcohol used.
Reduction: Results in the formation of 4,4’-(1,2-ethanediylbis(oxy))dibenzyl alcohol.
Scientific Research Applications
Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bisbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed under physiological conditions.
Medicine: Explored for its potential use in developing prodrugs that can release active pharmaceutical ingredients upon hydrolysis.
Industry: Utilized in the production of specialty polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bisbenzoate primarily involves the hydrolysis of its ester bonds. In biological systems, esterases can catalyze the hydrolysis, leading to the release of the corresponding carboxylic acids. This process can be exploited in drug delivery systems where the compound acts as a prodrug, releasing the active drug upon enzymatic hydrolysis.
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: Another dimethyl ester of benzoic acid, but with a different structural arrangement.
Dimethyl isophthalate: Similar ester but with the ester groups positioned differently on the benzene ring.
Dimethyl phthalate: A related compound with ester groups on adjacent carbons of the benzene ring.
Uniqueness
Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bisbenzoate is unique due to its ethylene glycol linkage, which imparts distinct physical and chemical properties compared to other dimethyl esters of benzoic acid
Properties
IUPAC Name |
methyl 4-[2-(4-methoxycarbonylphenoxy)ethoxy]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-21-17(19)13-3-7-15(8-4-13)23-11-12-24-16-9-5-14(6-10-16)18(20)22-2/h3-10H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCJQHYOGQEOAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194861 | |
Record name | Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4204-60-8 | |
Record name | 1,1′-Dimethyl 4,4′-[1,2-ethanediylbis(oxy)]bis[benzoate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4204-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004204608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bisbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 4,4'-[1,2-ethanediylbis(oxy)]bisbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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